1-Diethylphosphoryl-4-(trifluoromethyl)benzene
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Overview
Description
1-Diethylphosphoryl-4-(trifluoromethyl)benzene is a chemical compound known for its unique structure and potential applications in various fields of research. The compound consists of a benzene ring substituted with a diethylphosphoryl group and a trifluoromethyl group. Its molecular formula is C11H14F3OP, and it has a molecular weight of 250.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene typically involves the introduction of the diethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of diethylphosphoryl chloride with 4-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diethylphosphoryl group to a phosphine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Diethylphosphoryl-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The diethylphosphoryl group can act as a ligand, coordinating with metal ions or interacting with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
1-Diethylphosphoryl-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Diethylphosphoryl-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
1-Diethylphosphoryl-4-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.
Uniqueness: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications .
Properties
IUPAC Name |
1-diethylphosphoryl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEUQIAXJUKTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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